

An In-depth Technical Guide on the Thermochemistry of Benzyltrimethylammonium Tribromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

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Abstract: This technical guide provides a comprehensive overview of the thermochemical and physical properties of **benzyltrimethylammonium tribromide** (BTMABr₃). While direct experimental data on the core thermochemistry of **benzyltrimethylammonium tribromide**, such as its enthalpy of formation and heat capacity, is not extensively available in peer-reviewed literature, this document compiles the existing data on its physical properties and synthesis. To provide a thermochemical context, data for the related compound, benzyltrimethylammonium bromide (BTMABr), is included as a reference. This guide details experimental protocols for the synthesis of BTMABr₃ and presents all available quantitative data in structured tables. Additionally, a workflow for its synthesis is visualized to aid in laboratory preparation.

Introduction

Benzyltrimethylammonium tribromide, with the chemical formula C₁₀H₁₆Br₃N, is a quaternary ammonium polyhalide.^[1] It is widely utilized in organic synthesis as a solid, stable, and safe brominating agent, serving as a convenient alternative to liquid bromine.^{[2][3]} Its applications span from the bromination of aromatic compounds to the oxidation of alcohols and ethers.^{[2][4]} Understanding the thermochemical properties of this reagent is crucial for process

safety, reaction optimization, and scale-up in both research and industrial settings. This guide aims to consolidate the available data on its properties and synthesis.

Physical and Chemical Properties

Benzyltrimethylammonium tribromide is typically an orange to dark yellow crystalline powder.^{[5][6]} It is sensitive to light and hygroscopic.^[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Benzyltrimethylammonium Tribromide**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{16}Br_3N$	[1][5]
Molecular Weight	389.96 g/mol	[2][5]
Appearance	Orange to dark yellow crystalline powder	[5][6]
Melting Point	98.0-105.0 °C	[2][5][6]
CAS Number	111865-47-5	[1][5]
Solubility	Slightly soluble in DMSO and Methanol	[2][4]

Synthesis of Benzyltrimethylammonium Tribromide

Several methods for the synthesis of **benzyltrimethylammonium tribromide** have been reported. These methods generally involve the oxidation of a bromide source in the presence of the benzyltrimethylammonium cation.

Protocol 1: Synthesis from Benzyltrimethylammonium Chloride

This method involves the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid in an aqueous solution.^[2]

- Materials: Benzyltrimethylammonium chloride, sodium bromate, hydrobromic acid, water.

- Procedure:

- Dissolve benzyltrimethylammonium chloride in water.
- Add a stoichiometric amount of sodium bromate to the solution.
- Slowly add hydrobromic acid to the reaction mixture with stirring.
- The **benzyltrimethylammonium tribromide** precipitates as a solid.
- Filter the product, wash with cold water, and dry under vacuum.

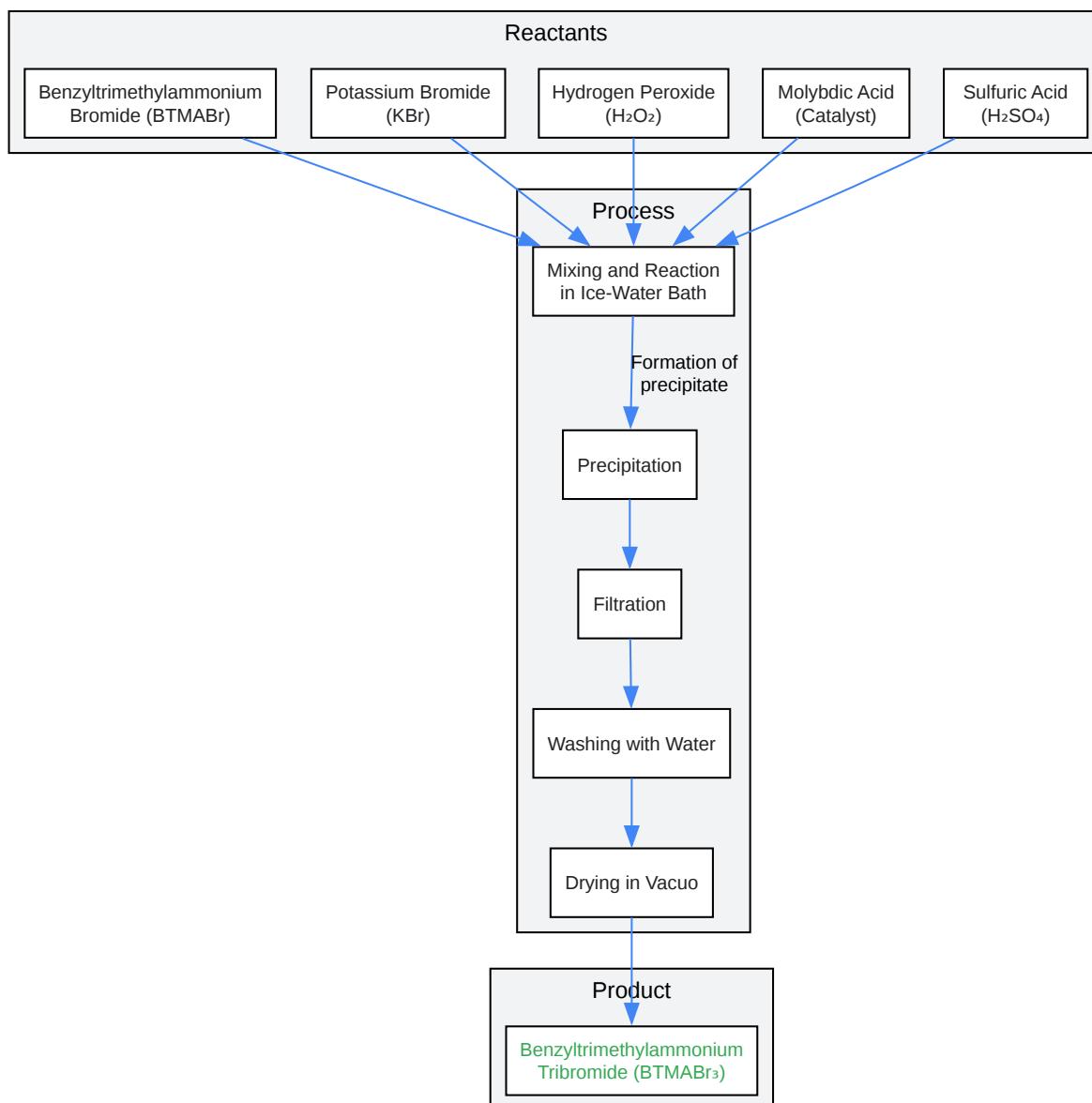
Protocol 2: Biomimetic Oxidation Process

This process describes an environmentally cleaner synthesis using hydrogen peroxide for the oxidation of bromide.^[7]

- Materials: Benzyltrimethylammonium bromide (BTMABr), potassium bromide (KBr), molybdic acid monohydrate, 30% hydrogen peroxide, sulfuric acid (0.8M).
- Procedure:

- Prepare a peroxometal intermediate by reacting molybdic acid monohydrate with 30% hydrogen peroxide.
- In a separate vessel, dissolve benzyltrimethylammonium bromide and potassium bromide in 0.8M sulfuric acid.
- Slowly add the acidic bromide solution to the peroxometal intermediate solution with continuous stirring in an ice-water bath.
- An orange-yellow precipitate of **benzyltrimethylammonium tribromide** will form.
- Continue stirring in the ice-water bath for approximately one hour.
- Allow the mixture to stand in the ice-water bath for two hours to complete precipitation.
- Isolate the product by filtration, wash with water, and dry in vacuo over fused CaCl_2 .^[8]

The following diagram illustrates the general workflow for the synthesis of **benzyltrimethylammonium tribromide** via the biomimetic oxidation of benzyltrimethylammonium bromide.



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Caption: Synthesis workflow for **benzyltrimethylammonium tribromide**.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data, such as the standard enthalpy of formation (ΔH_f°) and heat capacity (Cp), for **benzyltrimethylammonium tribromide** are not readily available in the published literature. The thermal stability of quaternary ammonium salts is influenced by the nature of both the cation and the anion.[9][10] General studies indicate that thermal decomposition mechanisms can be complex.[9][11]

For comparative purposes, thermochemical data for the closely related compound, benzyltrimethylammonium bromide (BTMABr), is presented in Table 2. It is critical to note that this data is for the monobromide and not the tribromide, and therefore should be used with caution as a proxy. The presence of the larger tribromide anion is expected to significantly influence the thermochemical properties.

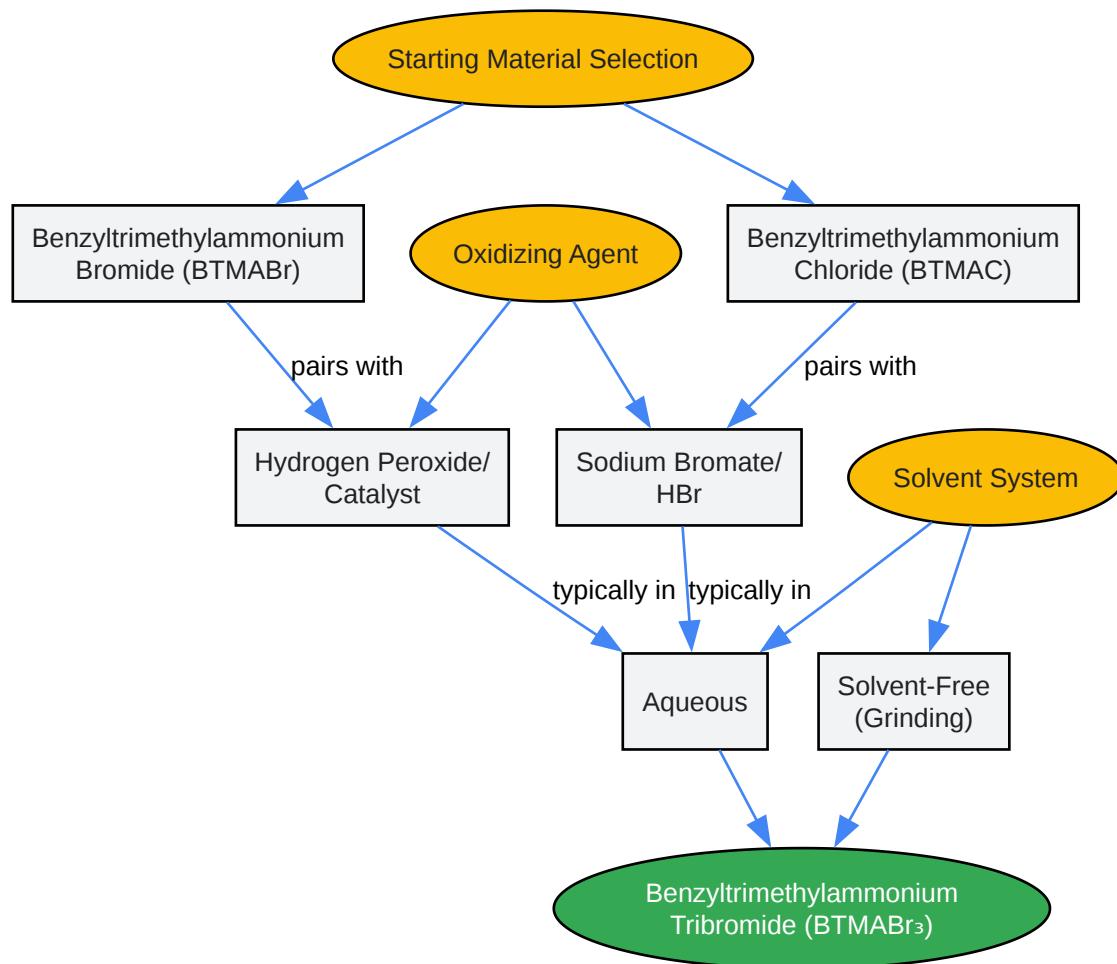
Table 2: Thermochemical Data for Benzyltrimethylammonium Bromide ($C_{10}H_{16}N \cdot Br$)

Parameter	Value	Conditions	Method	Source
Dissociation				
Reaction	$-88 \pm 4 \text{ kJ/mol}$	Liquid phase; solvent: DMSO	Calorimetry	[12]
Enthalpy (ΔrH°)				

The dissociation reaction is given by: $C_{10}H_{16}N \cdot Br \rightarrow HBr + C_{10}H_{15}N$.[12]

Logical Relationships in Synthesis

The synthesis of **benzyltrimethylammonium tribromide** relies on the fundamental principle of oxidizing bromide ions (Br^-) to form the tribromide anion (Br_3^-) in the presence of a suitable counterion, in this case, the benzyltrimethylammonium cation ($[C_6H_5CH_2N(CH_3)_3]^+$). The choice of starting materials and reaction conditions is dictated by the desired purity, yield, and environmental considerations of the process.

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Caption: Logical relationships in the synthesis of BTMABr₃.

Conclusion and Future Outlook

Benzyltrimethylammonium tribromide is an important and versatile reagent in organic chemistry. While its physical properties and synthesis are well-documented, a significant gap exists in the publicly available experimental thermochemical data. The lack of data on its enthalpy of formation, heat capacity, and decomposition energetics limits a full understanding of its thermodynamic stability and reactivity. Further research, employing techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry, is essential to characterize the thermochemistry of this compound thoroughly. Such data would be invaluable for ensuring process safety and for the development of more efficient and robust synthetic methodologies.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemistry of Benzyltrimethylammonium Tribromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2537117#thermochemistry-of-benzyltrimethylammonium-tribromide>]

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